Dehydro Desloratadine CAS number and molecular formula
Dehydro Desloratadine CAS number and molecular formula
An In-Depth Technical Guide to Dehydro Desloratadine: Synthesis, Characterization, and Application in Pharmaceutical Analysis
Introduction
Dehydro Desloratadine is recognized primarily as a process impurity and potential degradation product of Desloratadine, a potent, long-acting, non-sedating second-generation H1 receptor antagonist.[1][2] Desloratadine itself is the major active metabolite of loratadine and is widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[2][3] In the context of pharmaceutical development and manufacturing, the identification, synthesis, and characterization of impurities like Dehydro Desloratadine are critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive technical overview of Dehydro Desloratadine, tailored for researchers, analytical scientists, and drug development professionals.
Core Chemical Identifiers
A precise understanding of a molecule begins with its fundamental identifiers. The key chemical and physical properties of Dehydro Desloratadine are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 117811-20-8 | [1][4][5][6][7][8] |
| Molecular Formula | C₁₉H₁₇ClN₂ | [4][5][6][7] |
| Molecular Weight | 308.8 g/mol | [1][4][6][9] |
| IUPAC Name | 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[1][7]cyclohepta[1,2-b]pyridine | [4][8] |
| Common Synonyms | Desloratadine Impurity C, Desloratadine Dehydro Impurity | [5] |
Synthesis Protocol and Mechanistic Rationale
The availability of pure impurity standards is a prerequisite for the development of robust analytical methods. Dehydro Desloratadine is not a commercial drug but is synthesized as a reference standard for quality control purposes. The following protocol outlines a laboratory-scale synthesis adapted from published procedures.[9]
The core of this synthesis is the reductive deprotection of a protected precursor. The choice of the 2,2,2-trichloroethoxycarbonyl (Troc) group is strategic; it is stable under many reaction conditions but can be selectively removed under mild reductive conditions, which preserves the sensitive tricyclic core of the molecule.
Experimental Protocol: Synthesis of Dehydro Desloratadine[9]
-
Reaction Setup: In a round-bottom flask, combine 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[1][7]cyclohepta[1,2-b]pyridine (0.434 mmol) with acetic acid (0.4 mL).
-
Initial Reduction: Add zinc dust (8.05 mmol) to the mixture. Heat the suspension to 60-70°C with stirring.
-
Scientific Rationale: Zinc dust in the presence of acetic acid acts as a reducing agent. It facilitates the reductive cleavage of the Troc protecting group from the piperidine nitrogen. The acidic medium protonates the intermediate, aiding the reaction.
-
-
Reaction Monitoring & Completion: After approximately 2.5 hours, add a second portion of zinc dust (8.37 mmol) to drive the reaction to completion. Continue heating for another 30 minutes.
-
Workup - Neutralization: Cool the reaction mixture and basify with a 10% aqueous sodium hydroxide (NaOH) solution. This step neutralizes the acetic acid and deprotonates the product, rendering it soluble in organic solvents.
-
Workup - Extraction: Extract the aqueous mixture four times with dichloromethane (CH₂Cl₂). The organic layers are combined.
-
Scientific Rationale: Dichloromethane is an effective solvent for extracting the non-polar free base form of the product from the aqueous phase. Multiple extractions ensure a high recovery yield.
-
-
Washing and Drying: Wash the combined organic extracts once with water to remove residual salts and NaOH. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue using flash column chromatography. A gradient of 5% to 6% methanol (containing ammonia) in chloroform is typically used as the eluent to yield the final product.[9]
-
Scientific Rationale: Flash chromatography separates the desired product from unreacted starting material and other byproducts. The small amount of ammonia in the mobile phase prevents the basic product from streaking on the acidic silica gel, leading to better separation.
-
Caption: Workflow for the synthesis of Dehydro Desloratadine.
Analytical Characterization: HPLC Method for Impurity Profiling
As Dehydro Desloratadine is a critical impurity, its detection and quantification in Desloratadine drug substance and product are mandated by regulatory bodies.[10] High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.
The following method is a representative example for the separation of Desloratadine from its related impurities, including Dehydro Desloratadine.[11] The principle is Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (C18) and the mobile phase is more polar. Dehydro Desloratadine, lacking the polar N-H bond of Desloratadine's piperidine ring (it has a C=C double bond instead within the ring system, although the common impurity structure is an exocyclic double bond), may exhibit different retention behavior. The USP monograph specifically lists "dehydrodesloratadine" as an impurity to be monitored.[10]
Protocol: RP-HPLC Method for Impurity Analysis[11]
-
System Preparation: The HPLC system should consist of an isocratic pump, a UV-Visible detector, and a data acquisition system.
-
Chromatographic Conditions:
-
Column: RP-C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile, 0.05 M potassium phosphate buffer, and methanol in a ratio of 48:45:7 (v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 247 nm.
-
Injection Volume: 20 µL.
-
Scientific Rationale: The C18 column provides a non-polar stationary phase suitable for retaining Desloratadine and its impurities. The mobile phase composition is optimized to achieve resolution between the main peak and closely eluting impurity peaks. The phosphate buffer controls the pH, ensuring consistent ionization states of the analytes and thus reproducible retention times. UV detection at 247 nm provides good sensitivity for the aromatic ring system present in these molecules.
-
-
Standard Preparation: Prepare a stock solution of Dehydro Desloratadine reference standard in methanol. Further dilute with the mobile phase to a known concentration (e.g., 0.5 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the Desloratadine drug substance or powdered tablets in methanol. Dilute with the mobile phase to a final concentration suitable for analysis.
-
Analysis: Inject the standard and sample solutions into the chromatograph. Identify the Dehydro Desloratadine peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Calculate the amount of Dehydro Desloratadine in the sample using the peak area response from the sample and the standard.
Caption: Analytical workflow for HPLC-based impurity profiling.
Significance in Pharmaceutical Quality Control
Dehydro Desloratadine is more than a synthetic curiosity; it is a critical quality attribute for Desloratadine API. As a designated Pharmaceutical Analytical Impurity (PAI), it serves several vital functions in drug development[7]:
-
Method Validation: It is used as a reference standard to validate the specificity, linearity, and accuracy of analytical methods designed to assess the purity of Desloratadine.
-
Stability and Stress Testing: By monitoring the formation of Dehydro Desloratadine under forced degradation conditions (e.g., heat, light, acid, base), formulation scientists can understand the degradation pathways of the drug and establish appropriate storage conditions.
-
Process Development: During the optimization of the Desloratadine synthesis, chemists use Dehydro Desloratadine as a marker to identify and minimize reaction conditions that lead to its formation, thereby improving the purity of the final API.
-
Routine Quality Control: Batches of Desloratadine API and finished drug products are tested for the presence of Dehydro Desloratadine to ensure they meet the stringent purity specifications set by regulatory authorities like the USP.[10]
Conclusion
Dehydro Desloratadine, while not pharmacologically active in a therapeutic sense, plays an indispensable role in the pharmaceutical sciences. Its synthesis provides the pure material necessary for the development and validation of robust analytical methods. These methods are subsequently employed to ensure that Desloratadine, a vital anti-allergy medication, is free from unacceptable levels of this and other impurities. A thorough understanding of its chemical properties, synthesis, and analytical behavior is, therefore, essential for any scientist involved in the development, manufacturing, or quality control of Desloratadine.
References
-
PubChem. Dehydro Desloratadine | C19H17ClN2 | CID 15780509. National Center for Biotechnology Information. [Link]
-
ChemWhat. Dehydro Desloratadine CAS#: 117811-20-8. ChemWhat. [Link]
-
GLP Pharma Standards. Desloratadine Dehydro Impurity | CAS No- 117811-20-8. GLP Pharma Standards. [Link]
-
Veeprho. Dehydro Desloratadine | CAS 117811-20-8. Veeprho. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. JOCPR. [Link]
-
Asian Journal of Chemistry. NOTE RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry. [Link]
-
Pharmaffiliates. Desloratadine - Impurity D | CAS No : 133284-74-9. Pharmaffiliates. [Link]
-
Trade Science Inc. NEW SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF DESLORATADINE IN PHARMACEUTICAL FORMULATIONS. TSI Journals. [Link]
- Google Patents. CN104610225A - Preparation method of desloratadine.
- Google Patents. WO2004029039A1 - An improved process for the production of desloratadine.
-
Semantic Scholar. Pharmacology of Desloratadine Special Characteristics. Semantic Scholar. [Link]
-
Scribd. USP41 Desloratadine. Scribd. [Link]
-
ResearchGate. Pharmacology of desloratadine: Special characteristics. ResearchGate. [Link]
- Google Patents. US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof.
-
PubChem. Desloratadine | C19H19ClN2 | CID 124087. National Center for Biotechnology Information. [Link]
-
PubMed. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. National Center for Biotechnology Information. [Link]://pubmed.ncbi.nlm.nih.gov/11424898/)
Sources
- 1. Dehydro desloratadine | CAS No- 117811-20-8 [chemicea.com]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydro Desloratadine | C19H17ClN2 | CID 15780509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. store.usp.org [store.usp.org]
- 8. veeprho.com [veeprho.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. asianpubs.org [asianpubs.org]
